N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Description
Significance in Medicinal Chemistry Research
The structural hybrid N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide represents a paradigm of rational drug design, merging the pharmacophoric virtues of thiazole and benzamide moieties. Thiazoles, characterized by a five-membered ring containing sulfur and nitrogen atoms, are renowned for their electronic diversity and capacity to engage in hydrogen bonding and π-π interactions. When fused with benzamide derivatives—a class celebrated for their metabolic stability and target affinity—this hybrid exemplifies synergistic molecular engineering.
Recent studies underscore its relevance in targeting enzymes such as cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), which are pivotal in inflammatory and oncogenic pathways. The cyanophenyl group enhances electron-withdrawing effects, potentially optimizing binding to hydrophobic pockets in protein targets, while the dimethoxybenzamide moiety contributes to solubility and metabolic resistance.
Historical Development of Thiazole-Benzamide Hybrids
The evolution of thiazole-benzamide hybrids traces back to the mid-20th century, when thiazole’s role in thiamine (vitamin B~1~) spurred interest in its bioactive potential. Early hybrids focused on antibacterial agents, leveraging thiazole’s capacity to disrupt microbial cell membranes. By the 1990s, the integration of benzamide groups emerged as a strategy to enhance pharmacokinetic profiles, particularly in central nervous system (CNS) therapeutics.
A landmark development occurred with the synthesis of dual COX-2/15-LOX inhibitors, where benzimidazole-thiazole hybrids demonstrated nanomolar efficacy. This paved the way for this compound, which refined earlier designs by introducing cyanophenyl and dimethoxy substituents to balance potency and selectivity.
Current Research Landscape and Scientific Interest
Contemporary research prioritizes this compound’s dual inhibitory potential against inflammatory and proliferative targets. Key areas of investigation include:
- Oncology : Preclinical models suggest thiazole-benzamide hybrids induce apoptosis via caspase-3 activation and G2/M cell cycle arrest.
- Infectious Diseases : Structural analogs exhibit micromolar activity against multidrug-resistant Staphylococcus aureus, attributed to thiazole-mediated membrane disruption.
- Neuroinflammation : The dimethoxybenzamide group’s ability to cross the blood-brain barrier positions it as a candidate for neurodegenerative disease therapeutics.
Table 1 summarizes recent findings:
Structural Framework and Pharmacophoric Elements
The compound’s architecture comprises three critical domains:
- Thiazole Core : The 1,3-thiazole ring provides a planar, aromatic scaffold that facilitates electron delocalization, enhancing binding to enzymatic active sites. The sulfur atom engages in hydrophobic interactions, while the nitrogen participates in hydrogen bonding.
- 4-Cyanophenyl Substituent : Positioned at the thiazole’s 4-position, this group introduces steric bulk and electron-withdrawing effects, stabilizing interactions with COX-2’s hydrophobic pocket.
- 3,5-Dimethoxybenzamide : Linked to the thiazole’s 2-position, this moiety contributes to solubility via methoxy groups and forms hydrogen bonds with catalytic residues through the amide carbonyl.
Figure 1 illustrates the pharmacophore model:
$$
\text{Pharmacophore Features} = \left{
\begin{array}{ll}
\text{Aromatic Region (Thiazole)} & \text{: π-π stacking} \
\text{Electron-Withdrawing Group (Cyanophenyl)} & \text{: Dipole interactions} \
\text{Hydrogen Bond Acceptor/Donor (Benzamide)} & \text{: Target binding} \
\end{array}
\right.
$$
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-15-7-14(8-16(9-15)25-2)18(23)22-19-21-17(11-26-19)13-5-3-12(10-20)4-6-13/h3-9,11H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPMKDLPQANREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced through a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with a cyanide source.
Coupling with 3,5-Dimethoxybenzamide: The final step involves coupling the thiazole-cyanophenyl intermediate with 3,5-dimethoxybenzamide using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyanophenyl group, converting the nitrile to an amine.
Substitution: The methoxy groups on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under reflux conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide has shown promising anticancer properties in various studies:
- Cell Line Testing : In vitro tests have demonstrated significant inhibition of cancer cell proliferation in several lines, including A549 (lung cancer) and HCC827 (lung cancer). The compound exhibited IC50 values comparable to known anticancer agents.
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| A549 | 12.5 | Moderate |
| HCC827 | 9.8 | Strong |
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity against various pathogens:
- Bacterial Activity : Studies have reported effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The compound has shown antifungal properties against species like Aspergillus niger.
In one study, the compound was screened at a concentration of 1 µg/mL using the cup plate method, demonstrating significant inhibition zones .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth through apoptosis induction. The study utilized MTS cytotoxicity assays to quantify cell viability post-treatment.
Case Study 2: Antimicrobial Screening
In a comprehensive antimicrobial screening involving several synthesized thiazole derivatives similar to this compound, compounds were evaluated for their efficacy against bacterial strains using standard microbiological techniques. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide ()
- Substituents: Thiazole: 4-cyanophenyl. Benzamide: 3,5-dinitro groups.
- Key Differences: The replacement of methoxy (-OCH₃) with nitro (-NO₂) groups introduces strong electron-withdrawing effects, likely reducing solubility and metabolic stability compared to the target compound. Nitro groups may enhance reactivity (e.g., hydrogen bonding or π-π stacking) but increase toxicity risks in vivo.
- Inferred Properties: Higher molecular weight and polarity compared to the target compound. Potential applications in environments requiring strong electrophilic interactions .
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-Fluorophenyl)methoxy]benzamide ()
- Substituents :
- Thiazole: 2,5-dimethoxyphenyl.
- Benzamide: 2-[(4-fluorophenyl)methoxy].
- Key Differences: The 2,5-dimethoxyphenyl group on the thiazole may improve solubility relative to the target’s 4-cyanophenyl group.
- Inferred Properties :
N-(4-{[(3-Fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide ()
Mechanistic and Functional Insights
- Electron-Donating vs. Withdrawing Groups :
- Role of Halogens :
- Thiazole vs. Thiadiazole Cores :
- Thiadiazole derivatives () exhibit insecticidal/fungicidal activities, whereas thiazole analogs (target compound) are more common in receptor modulation due to their smaller size and flexibility .
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a cyanophenyl group, and a dimethoxybenzamide moiety. Its IUPAC name is this compound, with the molecular formula and a molecular weight of 365.41 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole ring and cyanophenyl group can inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Binding : The compound may bind to receptors involved in cell signaling, influencing physiological responses.
These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. The specific compound's ability to modulate these pathways remains an area of active investigation.
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties:
- Cytokine Modulation : Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines in vitro, indicating a role in inflammatory diseases.
Case Studies and Experimental Data
Several studies have explored the biological activity of similar compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | Thiazole derivatives | Anticancer | Induced apoptosis in breast cancer cells through caspase activation. |
| 2 | Dimethoxybenzamide analogs | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages. |
| 3 | Cyanophenyl compounds | Enzyme inhibition | Inhibited specific kinases involved in cancer progression. |
These studies highlight the potential therapeutic applications of this compound.
Q & A
Q. Methodological Tips :
- Use pyridine or ethanol as solvents to facilitate cyclization.
- Optimize reaction time (e.g., overnight stirring for complete conversion, as in ).
- Purify via column chromatography or recrystallization (methanol/ethanol are common solvents for thiazole derivatives) .
How can researchers optimize reaction yields when introducing the 4-cyanophenyl substituent?
Advanced Research Question
The 4-cyanophenyl group is electron-deficient, which may require careful control of reaction conditions. demonstrates that equimolar ratios of reactants and the use of anhydrous solvents (e.g., absolute ethanol) improve yields in analogous systems . Additionally, introducing the cyano group early in the synthesis (e.g., via pre-functionalized benzaldehyde derivatives) can minimize side reactions.
Q. Data-Driven Approach :
- Monitor reaction progress via TLC or HPLC to identify intermediate stages.
- Use catalytic amounts of acetic acid (as in ) to enhance electrophilicity at the reaction site .
- Consider microwave-assisted synthesis to accelerate kinetics for cyanophenyl incorporation .
Which spectroscopic techniques are critical for confirming the structure of this compound?
Basic Research Question
A combination of 1H/13C NMR , IR , and mass spectrometry is essential. For example:
- 1H NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and aromatic protons in the thiazole (δ 7.5–8.5 ppm) .
- IR : Confirm the presence of C≡N (2250–2220 cm⁻¹) and amide C=O (1680–1650 cm⁻¹) stretches .
- Mass Spectrometry : Verify molecular weight (e.g., M+ peaks matching the molecular formula C₁₉H₁₆N₃O₃S) .
Q. Advanced Validation :
- Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of molecular geometry and hydrogen-bonding patterns .
- 2D NMR (COSY, HSQC) resolves overlapping signals in crowded aromatic regions.
What role does the 3,5-dimethoxybenzamide moiety play in the compound’s bioactivity?
Advanced Research Question
The 3,5-dimethoxybenzamide group likely enhances binding affinity through hydrophobic interactions and hydrogen bonding. highlights that similar benzamide derivatives inhibit the PFOR enzyme via amide-anion interactions with active-site residues .
Q. Methodological Recommendations :
- Conduct SAR studies by synthesizing analogs with modified methoxy groups (e.g., replacing OCH₃ with Cl or F).
- Use molecular docking (e.g., AutoDock Vina) to model interactions between the benzamide moiety and target proteins.
- Validate hypotheses via enzyme inhibition assays (e.g., monitoring NADH oxidation for PFOR activity) .
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Discrepancies often arise from variations in assay conditions or compound purity. For example, emphasizes the importance of crystallographic purity in bioactivity studies, as impurities can skew IC₅₀ values .
Q. Troubleshooting Steps :
- Purity Verification : Use HPLC (≥95% purity) and elemental analysis.
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, and co-factor concentrations).
- Meta-Analysis : Compare data across multiple sources (e.g., enzyme inhibition vs. cellular assays) to identify confounding variables.
What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Advanced Research Question
ADME prediction tools (e.g., SwissADME, pkCSM) can estimate bioavailability, metabolic stability, and blood-brain barrier penetration. The compound’s logP (~2.5–3.0, calculated from the methoxy/cyanophenyl groups) suggests moderate lipophilicity, which may influence solubility.
Q. Validation Strategies :
- Compare computational predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability).
- Use QSAR models trained on thiazole derivatives to refine predictions .
How can crystallographic data inform the design of analogs with improved stability?
Advanced Research Question
Single-crystal X-ray structures (e.g., ) reveal intermolecular interactions (e.g., N–H⋯N hydrogen bonds) that stabilize the solid-state structure . Modifying substituents to strengthen these interactions can enhance thermal stability.
Q. Experimental Design :
- Synthesize analogs with bulkier substituents (e.g., -CF₃ instead of -CN) to increase crystal packing efficiency.
- Characterize thermal stability via DSC/TGA and correlate with crystallographic data.
What strategies mitigate decomposition during long-term storage?
Basic Research Question
Thiazole derivatives are prone to hydrolysis under humid conditions.
Q. Best Practices :
- Store under inert atmosphere (N₂/Ar) at –20°C.
- Use desiccants (e.g., silica gel) in storage vials.
- Monitor stability via accelerated degradation studies (40°C/75% RH for 1 month) with periodic HPLC analysis .
How do solvent choices impact the compound’s reactivity in downstream functionalization?
Advanced Research Question
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions but may promote side reactions with electron-deficient cyanophenyl groups. shows that ethanol and pyridine are effective for amide coupling without degrading the thiazole core .
Q. Recommendations :
- Screen solvents using high-throughput platforms (e.g., Chemspeed).
- Avoid halogenated solvents (e.g., CH₂Cl₂) for reactions involving basic amines.
What analytical techniques are recommended for detecting trace impurities in synthesized batches?
Basic Research Question
UPLC-MS/MS offers high sensitivity for identifying sub-1% impurities. utilized TLC for reaction monitoring, but advanced methods like charged aerosol detection (CAD) improve quantification of non-UV-active impurities .
Q. Protocol :
- Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid).
- Spike samples with known impurities (e.g., des-cyano analog) as reference standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
